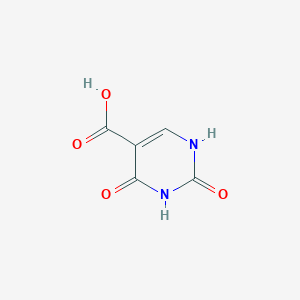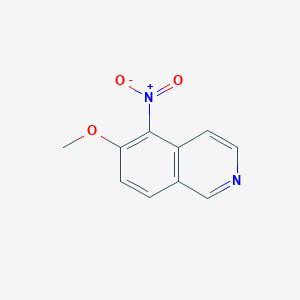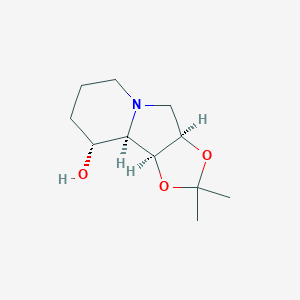
Acide 4-chlorosulfonylcinnamique
Vue d'ensemble
Description
4-Chlorosulfonylcinnamic acid is an organic compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by a light orange solid appearance and is known for its utility in organic synthesis . This compound is particularly notable for its chlorosulfonyl functional group attached to a cinnamic acid backbone, which imparts unique chemical properties.
Applications De Recherche Scientifique
4-Chlorosulfonylcinnamic acid has diverse applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonylcinnamic acid typically involves the reaction of cinnamic acid derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of cinnamic acid using chlorosulfonic acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature management to avoid decomposition.
Industrial Production Methods: Industrial production of 4-Chlorosulfonylcinnamic acid often employs large-scale chlorosulfonation processes. These processes involve the use of chlorosulfonic acid and cinnamic acid in reactors equipped with cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization and recrystallization techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorosulfonylcinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes, forming cyclobutane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures.
Major Products Formed:
Substitution Products: Various sulfonamide and sulfonate derivatives.
Oxidation Products: Sulfonic acids and sulfoxides.
Cycloaddition Products: Cyclobutane derivatives.
Mécanisme D'action
The mechanism of action of 4-Chlorosulfonylcinnamic acid involves its ability to interact with various molecular targets through its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Cinnamic Acid: The parent compound, lacking the chlorosulfonyl group, is less reactive and has different biological activities.
Ferulic Acid: A cinnamic acid derivative with antioxidant properties.
Caffeic Acid: Another derivative known for its anti-inflammatory and antimicrobial activities.
Uniqueness: 4-Chlorosulfonylcinnamic acid is unique due to its chlorosulfonyl group, which imparts distinct reactivity and biological properties compared to other cinnamic acid derivatives . This makes it a valuable compound in both synthetic chemistry and biomedical research.
Propriétés
IUPAC Name |
(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid?
A1: The research describes a "one-pot" synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids using trans-4-chlorosulfonylcinnamic acid as a starting material [, ]. This is notable because one-pot syntheses are generally considered more efficient and environmentally friendly than multi-step procedures. The reactions proceed in an aqueous medium, further enhancing their potential "green chemistry" applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


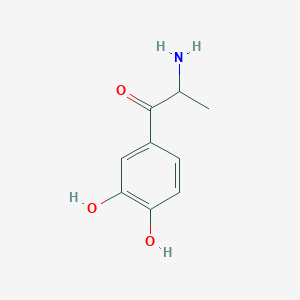
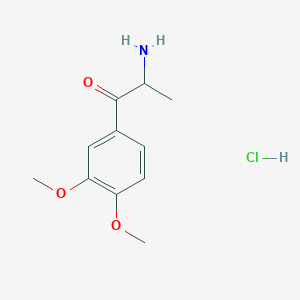
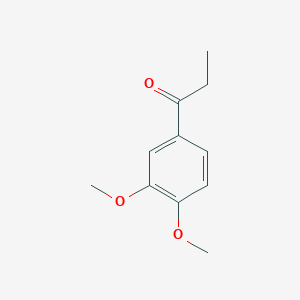

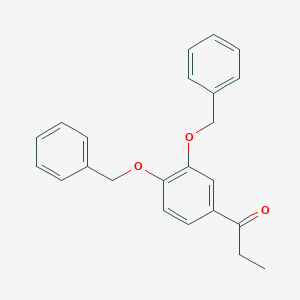
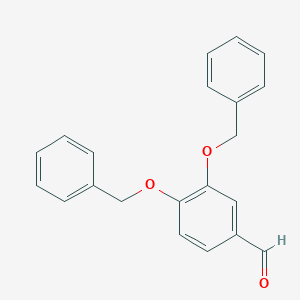
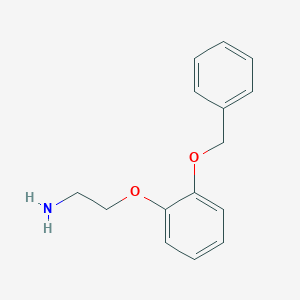
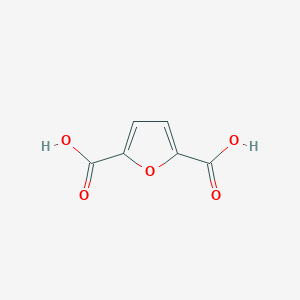

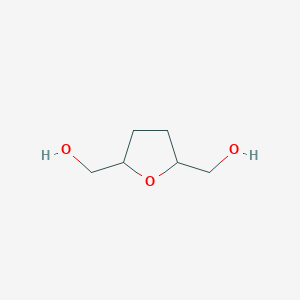
![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)
